An In-depth Technical Guide to the Physical Properties of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
An In-depth Technical Guide to the Physical Properties of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
Section 1: Introduction and Compound Identity
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a substituted heterocyclic compound belonging to the triazole family. The core 1,2,4-triazole ring is a five-membered aromatic system containing three nitrogen atoms and two carbon atoms, which is a structural motif of significant interest in medicinal and agricultural chemistry.[1][2] The substituents—a chlorine atom at the 3-position, a methyl group at the 5-position, and a methyl group on the N1 nitrogen—confer specific chemical properties that modulate its reactivity, stability, and biological activity.[1]
This guide provides a comprehensive overview of the known physical properties of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole and presents a systematic, field-proven approach for the experimental determination of its core physicochemical parameters. For researchers in drug discovery and agrochemical development, a thorough understanding of these properties is not merely academic; it is a foundational requirement for predicting compound behavior, designing effective formulations, and ensuring safe handling.
Section 2: Known Physicochemical Properties
Publicly available data for 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is limited. The following table summarizes the established identification and property data, sourced from chemical suppliers and databases. The scarcity of comprehensive data necessitates a robust experimental characterization workflow for any research program utilizing this compound.
Table 1: Summary of Known Properties for 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
| Property | Value | Source(s) |
| CAS Number | 56616-94-5 | , |
| Molecular Formula | C₄H₆ClN₃ | |
| Molecular Weight | 131.56 g/mol | |
| Physical Form | Solid at room temperature | , |
| Solubility | Soluble in polar organic solvents | |
| InChI Key | KYTZKXBCNLOMSF-UHFFFAOYSA-N | , |
| SMILES | CC1=NN(C)C(Cl)=N1 |
Section 3: Experimental Protocols for Comprehensive Characterization
To address the data gaps, this section provides detailed, self-validating protocols for determining the critical physical properties of a newly synthesized or procured batch of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole.
Causality Behind the Workflow
The logical flow of characterization is paramount. We begin with identity and purity confirmation (Spectroscopy, Melting Point), as these validate the material for further study. Subsequent analyses (Solubility, LogP, pKa) provide data crucial for predicting the compound's behavior in biological and environmental systems.
Caption: Workflow for Physicochemical Characterization.
Protocol: Spectroscopic Characterization (NMR, IR, MS)
Expertise & Experience: This trifecta of spectroscopic techniques provides an orthogonal, self-validating system for structural confirmation. Mass Spectrometry confirms the molecular weight. NMR provides the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups and the absence of starting materials.
Methodology:
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Sample Preparation:
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NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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IR: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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MS: Dissolve a sub-milligram quantity in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI).
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¹H NMR Spectroscopy:
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Expected Signals: Two sharp singlets in the aliphatic region. One singlet corresponding to the three protons of the C5-methyl group and another singlet for the three protons of the N1-methyl group.
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Causality: The absence of proton-proton coupling will result in singlets. The chemical shifts will be influenced by the aromatic triazole ring and the neighboring heteroatoms.
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¹³C NMR Spectroscopy:
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Expected Signals: Four distinct signals. Two signals for the two methyl carbons, and two signals for the C3 and C5 carbons of the triazole ring. The C3 carbon, bonded to chlorine, is expected to be significantly downfield.
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Causality: The unique electronic environment of each carbon atom results in a distinct chemical shift, providing a fingerprint of the carbon skeleton.
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IR Spectroscopy:
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Expected Bands: Look for C-H stretching vibrations (~2900-3000 cm⁻¹), C=N and N=N stretching within the aromatic ring (~1400-1600 cm⁻¹), and a C-Cl stretching vibration (~600-800 cm⁻¹). The absence of broad O-H or N-H bands confirms the N-methylation.
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Mass Spectrometry:
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Expected Result: The ESI-MS in positive mode should show a prominent ion peak [M+H]⁺ at m/z 132.02. Critically, the isotopic pattern characteristic of a single chlorine atom (an M+2 peak at ~m/z 134.02 with roughly one-third the intensity of the M peak) must be observed for definitive confirmation.
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Protocol: Melting Point Determination
Expertise & Experience: A sharp, well-defined melting point is a strong indicator of high purity. A broad melting range (>2 °C) suggests the presence of impurities or multiple crystalline forms. This simple test is a rapid and cost-effective quality control check.
Methodology:
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Sample Preparation: Finely powder a small amount of the dry solid.
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Measurement: Pack the powder into a capillary tube to a depth of 2-3 mm.
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Analysis: Place the tube in a calibrated melting point apparatus. Heat at a rate of ~10 °C/min initially, then slow to 1-2 °C/min near the expected melting point.
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Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow.
Protocol: Aqueous Solubility and Partition Coefficient (LogP)
Expertise & Experience: Solubility and lipophilicity (LogP) are cornerstone properties in drug development, governing absorption, distribution, metabolism, and excretion (ADME). For agrochemicals, they influence soil mobility and plant uptake. The shake-flask method, while traditional, remains the gold standard for LogP determination.
Methodology:
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Aqueous Solubility (Thermodynamic):
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Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
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Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
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Filter the suspension through a 0.22 µm filter to remove undissolved solid.
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Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
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LogP (n-Octanol/Water Shake-Flask Method):
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Prepare a stock solution of the compound in n-octanol.
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Mix a known volume of this stock solution with an equal volume of water (pre-saturated with n-octanol).
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Shake the mixture vigorously for several hours to allow for partitioning, then centrifuge to ensure complete phase separation.
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Carefully sample both the aqueous and n-octanol layers.
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Determine the concentration of the compound in each layer by HPLC-UV.
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Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).
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Section 4: Safety and Handling
Trustworthiness: Safe laboratory practice is non-negotiable. All handling protocols must be based on known hazard information and conservative risk assessment.
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Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] It may cause skin, eye, and respiratory irritation.[3]
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Section 5: Conclusion
3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a valuable heterocyclic building block. While its fundamental identifiers are established, a comprehensive public dataset of its physical properties is lacking. This guide provides not only the known data but, more importantly, a robust, scientifically-grounded framework for researchers to fully characterize the compound. Adherence to these detailed protocols will ensure data integrity, promote safe handling, and empower scientists to effectively utilize this molecule in the advancement of pharmaceutical and agricultural research.
